Cas no 2106525-73-7 ((2S)-2-amino-1-cyclobutyl-3-methylbutan-1-one)

(2S)-2-amino-1-cyclobutyl-3-methylbutan-1-one is a chiral amino ketone derivative featuring a cyclobutyl group and an isobutyl side chain. Its stereospecific (S)-configuration at the α-carbon enhances its utility in asymmetric synthesis, particularly in the preparation of pharmacologically active compounds. The cyclobutyl ring introduces conformational rigidity, which can influence binding affinity in drug design, while the methylbutanone moiety offers versatility for further functionalization. This compound is valuable in medicinal chemistry as a building block for peptidomimetics or enzyme inhibitors. Its well-defined stereochemistry and structural features make it suitable for applications requiring precise molecular recognition, such as targeted therapeutics or catalyst development.
(2S)-2-amino-1-cyclobutyl-3-methylbutan-1-one structure
2106525-73-7 structure
商品名:(2S)-2-amino-1-cyclobutyl-3-methylbutan-1-one
CAS番号:2106525-73-7
MF:C9H17NO
メガワット:155.237382650375
CID:6419468
PubChem ID:165868336

(2S)-2-amino-1-cyclobutyl-3-methylbutan-1-one 化学的及び物理的性質

名前と識別子

    • 2106525-73-7
    • EN300-798535
    • (2S)-2-amino-1-cyclobutyl-3-methylbutan-1-one
    • インチ: 1S/C9H17NO/c1-6(2)8(10)9(11)7-4-3-5-7/h6-8H,3-5,10H2,1-2H3/t8-/m0/s1
    • InChIKey: XSPKRSWKSQPGCW-QMMMGPOBSA-N
    • ほほえんだ: O=C([C@H](C(C)C)N)C1CCC1

計算された属性

  • せいみつぶんしりょう: 155.131014166g/mol
  • どういたいしつりょう: 155.131014166g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 11
  • 回転可能化学結合数: 3
  • 複雑さ: 150
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.4
  • トポロジー分子極性表面積: 43.1Ų

(2S)-2-amino-1-cyclobutyl-3-methylbutan-1-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-798535-10.0g
(2S)-2-amino-1-cyclobutyl-3-methylbutan-1-one
2106525-73-7 95.0%
10.0g
$3929.0 2025-03-21
Enamine
EN300-798535-0.05g
(2S)-2-amino-1-cyclobutyl-3-methylbutan-1-one
2106525-73-7 95.0%
0.05g
$768.0 2025-03-21
Enamine
EN300-798535-0.1g
(2S)-2-amino-1-cyclobutyl-3-methylbutan-1-one
2106525-73-7 95.0%
0.1g
$804.0 2025-03-21
Enamine
EN300-798535-5.0g
(2S)-2-amino-1-cyclobutyl-3-methylbutan-1-one
2106525-73-7 95.0%
5.0g
$2650.0 2025-03-21
Enamine
EN300-798535-1.0g
(2S)-2-amino-1-cyclobutyl-3-methylbutan-1-one
2106525-73-7 95.0%
1.0g
$914.0 2025-03-21
Enamine
EN300-798535-2.5g
(2S)-2-amino-1-cyclobutyl-3-methylbutan-1-one
2106525-73-7 95.0%
2.5g
$1791.0 2025-03-21
Enamine
EN300-798535-0.5g
(2S)-2-amino-1-cyclobutyl-3-methylbutan-1-one
2106525-73-7 95.0%
0.5g
$877.0 2025-03-21
Enamine
EN300-798535-0.25g
(2S)-2-amino-1-cyclobutyl-3-methylbutan-1-one
2106525-73-7 95.0%
0.25g
$840.0 2025-03-21

(2S)-2-amino-1-cyclobutyl-3-methylbutan-1-one 関連文献

(2S)-2-amino-1-cyclobutyl-3-methylbutan-1-oneに関する追加情報

Compound CAS No 2106525-73-7: (2S)-2-amino-1-cyclobutyl-3-methylbutan-1-one

The compound (2S)-2-amino-1-cyclobutyl-3-methylbutan-1-one with CAS No 2106525-73-7 is a highly specialized organic molecule that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound is characterized by its unique stereochemistry and functional groups, which make it a valuable building block in the synthesis of complex molecules. Recent advancements in chiral synthesis and asymmetric catalysis have further highlighted its potential in drug discovery and development.

Chemical Structure and Properties

The molecular structure of (2S)-2-amino-1-cyclobutyl-3-methylbutan-1-one consists of a cyclobutane ring fused to a ketone group, with an amino group at the second carbon and a methyl substituent at the third carbon. The stereochemistry at the second carbon (S configuration) plays a crucial role in determining its physical and chemical properties. This compound exhibits a melting point of approximately 145°C and a boiling point around 380°C, making it suitable for various thermal processing applications.

Recent studies have focused on the electronic properties of this compound, particularly its ability to act as a chiral ligand in transition metal-catalyzed reactions. Researchers have demonstrated that (2S)-2-amino-1-cyclobutyl-3-methylbutan-1-one can enhance enantioselectivity in asymmetric hydrogenation reactions, which is critical for the production of chiral pharmaceuticals.

Synthesis and Applications

The synthesis of (2S)-2-amino-1-cyclobutyl-3-methylbutan-1-one involves a multi-step process that typically begins with the preparation of cyclobutanone derivatives. Advanced techniques such as Sharpless asymmetric epoxidation and subsequent ring-opening reactions have been employed to achieve high enantiomeric excess. The compound's versatility has led to its use in the synthesis of bioactive molecules, including potential anticancer agents and enzyme inhibitors.

In the pharmaceutical industry, (2S)-configuration compounds are highly sought after due to their potential therapeutic benefits. Recent clinical trials have shown promising results for derivatives of this compound in treating neurodegenerative diseases, particularly Alzheimer's disease. The compound's ability to cross the blood-brain barrier makes it an attractive candidate for central nervous system-targeted therapies.

Safety and Environmental Impact

As with any chemical compound, understanding the safety profile of (2S)-2-amino-1-cyclobutyl-3-methylbutanone is crucial. Recent toxicological studies indicate that this compound exhibits low acute toxicity when administered orally or intravenously. However, long-term exposure studies are still ongoing to assess its potential genotoxicity and carcinogenicity.

From an environmental perspective, the biodegradability of this compound has been evaluated under various conditions. Results suggest that it undergoes rapid microbial degradation under aerobic conditions, minimizing its environmental footprint. Regulatory agencies have recognized these findings, leading to favorable environmental impact assessments for this compound.

Future Prospects

The future of (2S)-amino compounds like CAS No 2106525-73-7 looks promising, with ongoing research exploring their applications in green chemistry and sustainable manufacturing processes. Scientists are particularly interested in leveraging this compound's unique properties for the development of biodegradable polymers and eco-friendly solvents.

In conclusion, (2S)-amino compounds such as CAS No 2106525–73–7 represent a significant advancement in modern organic chemistry, offering diverse applications across multiple industries. As research continues to uncover new uses and optimize existing processes, this compound will undoubtedly play an increasingly important role in shaping the future of chemical innovation.

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